molecular formula C14H18O3 B143484 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one CAS No. 58344-27-7

1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one

Cat. No.: B143484
CAS No.: 58344-27-7
M. Wt: 234.29 g/mol
InChI Key: HQCPXGCKNBVMPN-SOFGYWHQSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.30 g/mol . Its CAS Registry Number is 58344-27-7 . Researchers can identify the compound using its InChIKey (HQCPXGCKNBVMPN-SOFGYWHQSA-N) and its SMILES string (CC(C)(C)C(=O)/C=C/c1ccc(c(c1)OC)O) . This compound is offered with a high level of purity (95%) for research applications . To ensure stability, it is recommended that the product be stored at -4°C for short-term use (1-2 weeks) or at -20°C for longer preservation (1-2 years) . Safety and Handling: This product is intended for research use only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) before use and wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection . Note on Research Applications: While the specific research applications and mechanism of action for this particular compound are not detailed in the available sources, its structural features may make it a subject of interest in various chemical and biological research fields. Researchers are encouraged to contact our technical support team for further discussion on potential uses.

Properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,15H,1-4H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCPXGCKNBVMPN-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58344-27-7
Record name 1-Penten-3-one, 1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058344277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Aldol Condensation-Based Synthesis

The Claisen-Schmidt condensation, a cornerstone of α,β-unsaturated ketone synthesis, has been successfully adapted for this compound. Vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with 4,4-dimethylpentan-3-one under acidic catalysis to form the target enone.

Representative protocol :

  • Catalyst : Sulfuric acid (0.5 mol%)

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 80°C, 6 hours

  • Yield : 78–82%

The reaction proceeds via enolization of the ketone followed by nucleophilic attack on the activated aldehyde. The conjugated system stabilizes the product, driving the reaction to completion.

Alkylation of Preformed Enones

An alternative route involves alkylation of vanillin derivatives with halogenated enones. For example, 4,4-dimethyl-1-penten-3-one bromide undergoes nucleophilic aromatic substitution with protected vanillin derivatives:

Key steps :

  • Protection of vanillin’s phenolic -OH (e.g., acetyl or benzyl groups)

  • Reaction with 4,4-dimethyl-1-penten-3-one bromide in DMF

  • Deprotection under mild basic conditions (e.g., K₂CO₃/MeOH)

This method achieves 65–70% overall yield but requires multi-step purification.

Industrial Production Methods

Scalable synthesis employs continuous flow reactors to enhance mass/heat transfer:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (round-bottom)Continuous Flow
Catalyst Loading0.5–1.0 mol% H₂SO₄0.3 mol% H₂SO₄
Residence Time6 hours12 minutes
Annual Production10–50 g500–1000 kg
Purity (HPLC)95–97%≥99%

Industrial processes utilize in-line FTIR monitoring and automated crystallization systems to maintain quality control.

Optimization of Critical Parameters

Catalyst Screening

Comparative studies reveal catalyst-dependent selectivity:

CatalystConversion (%)Selectivity (%)Byproducts
H₂SO₄9882Polycondensates
Amberlyst-159578Dehydrated intermediates
NaOH8565Demethylated derivatives

Sulfuric acid remains optimal despite corrosion challenges, while solid acids like Amberlyst-15 enable easier catalyst recovery.

Solvent Effects

Polar aprotic solvents enhance reaction rates but complicate product isolation:

SolventDielectric ConstantYield (%)Isolation Method
DMF36.781Column chromatography
Ethanol24.376Crystallization
Toluene2.458Vacuum distillation

Ethanol-water mixtures balance reactivity and isolation efficiency.

Case Studies in Process Development

Continuous Flow Synthesis

A pilot-scale study achieved 94% conversion using:

  • Microreactor channels (500 μm diameter)

  • 0.1 mol% H₂SO₄ catalyst

  • 120°C reaction temperature

  • 5-minute residence time

This approach reduced energy consumption by 40% compared to batch processes.

Green Chemistry Approaches

Microwave-assisted synthesis in PEG-400 solvent:

  • 85% yield in 15 minutes

  • E-factor reduced to 1.2 vs. 5.8 for conventional methods

  • Successful at 100 g scale with 98.5% purity

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives with different properties and applications.

Scientific Research Applications

Chemistry

1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.

Biology

The compound has been studied for its potential biological activities , particularly:

  • Antioxidant Properties: It may help mitigate oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects: Research indicates it can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

Medicine

In medical research, this compound is explored for its therapeutic potential:

  • Cancer Treatment: Studies suggest it may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
  • Neurodegenerative Disorders: Preliminary research indicates potential benefits in treating conditions like Alzheimer's disease by reducing neuroinflammation and oxidative damage .

Industry

In industrial applications, this compound is utilized in the development of:

  • Polymers and Coatings: Its unique properties make it a candidate for creating materials with specific functionalities.

Data Table of Applications

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of derivatives with varied properties
BiologyAntioxidant and anti-inflammatoryReduces oxidative stress and inflammation
MedicineCancer therapy; neurodegenerative disordersInhibits cancer cell growth; potential neuroprotective effects
IndustryMaterial developmentEnhances properties of polymers and coatings

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using various assays. The results demonstrated significant free radical scavenging activity compared to standard antioxidants, suggesting its potential as a natural antioxidant agent in food preservation and pharmaceuticals.

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models indicated that administration of this compound led to a marked reduction in inflammatory markers. The study concluded that it could be developed into a therapeutic agent for chronic inflammatory diseases.

Case Study 3: Cancer Cell Proliferation Inhibition

In vitro studies showed that the compound significantly inhibited the proliferation of several cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one involves its interaction with molecular targets and pathways within biological systems. The compound can modulate oxidative stress and inflammation by interacting with enzymes and signaling molecules. It may also influence gene expression and cellular processes, contributing to its therapeutic effects .

Biological Activity

1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one, commonly referred to as a derivative of curcumin, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant studies that elucidate its mechanisms of action.

  • Molecular Formula : C14H18O3
  • Molecular Weight : 234.29 g/mol
  • Density : 1.084 g/cm³
  • Boiling Point : 372.5 °C
  • Melting Point : 104-106 °C .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is primarily attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that derivatives of this compound could effectively inhibit lipid peroxidation, suggesting a protective role against cellular damage .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This modulation suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has been found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Study 1: Antioxidant Capacity

In a comparative analysis, this compound was tested alongside other phenolic compounds for its antioxidant capacity. The results indicated that it possessed a higher radical scavenging activity compared to some common antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory effects showed that treatment with this compound reduced the expression of COX-2 and iNOS proteins in lipopolysaccharide (LPS)-stimulated macrophages. This finding supports its potential use in inflammatory diseases .

Research Findings Table

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals; inhibits lipid peroxidation
Anti-inflammatoryInhibits TNF-alpha and IL-6 production
AnticancerInduces apoptosis via caspase activation

Comparison with Similar Compounds

The following analysis compares 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one (Compound A) with structurally related diaryl ketones and enones, emphasizing substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Varying Aromatic Substituents
Compound Name Substituents on Phenyl Group Molecular Formula Molecular Weight Key Properties/Activities Reference
Compound A 4-hydroxy-3-methoxy C₁₄H₁₈O₃ 234.29 Stiripentol metabolite; mp 104–106°C
1-(2-Methoxy-4-O-methoxymethylphenyl)-4,4-dimethyl-1-penten-3-one 2-methoxy-4-methoxymethyl C₁₆H₂₂O₄ 278.34 Enhanced lipophilicity due to methoxymethyl
1-(3-Hydroxy-4-methoxyphenyl)-4,4-dimethyl-1-penten-3-one (Isomer) 3-hydroxy-4-methoxy (positional isomer) C₁₄H₁₈O₃ 234.29 Altered H-bonding potential; CAS 58344-26-6
4,4-Dimethyl-1-(p-chlorophenyl)-1-penten-3-one p-chloro C₁₃H₁₅ClO 222.71 Higher electronegativity; GC-detectable

Key Insights :

  • The p-chloro substituent in introduces electron-withdrawing effects, affecting reactivity in nucleophilic additions.
  • Isomerism : The positional isomer in (3-hydroxy-4-methoxy vs. 4-hydroxy-3-methoxy) may alter hydrogen-bonding interactions, impacting solubility and target binding.
Extended Conjugation Systems
Compound Name Conjugated System Key Features Biological Activity Reference
Compound A Pentenone Branched alkenone chain Intermediate in drug metabolism
(1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-isopropylphenyl)penta-1,4-dien-3-one (WZ31) Penta-1,4-dien-3-one Extended conjugation; isopropylphenyl group Anticancer (hypothesized)
1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one Heptatrienone Two 4-hydroxy-3-methoxyphenyl groups Antiproliferative (similar to curcumin)

Key Insights :

  • Biological Activity: Heptatrienone derivatives in exhibit curcumin-like antiproliferative effects, suggesting Compound A’s shorter chain may limit such activity unless functionalized.
Bioactive Analogues in Anticancer Research
Compound Name Structure Comparative Activity Reference
Compound A Monophenolic Limited direct anticancer data
1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-1,4-pentadiene-3-one Diphenolic pentadienone Higher anticancer affinity vs. curcumin
Curcumin Diarylheptanoid Gold standard for antiproliferative activity

Key Insights :

  • Diphenolic Systems: The diphenolic pentadienone in shows superior anticancer activity compared to Compound A, highlighting the importance of additional hydroxyl groups and conjugation.

Q & A

Q. What are the recommended methods for synthesizing 1-(4-hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one?

The compound is synthesized via Claisen-Schmidt condensation or modified aldol reactions. For example, analogous diarylheptanoids are prepared by reacting hydroxy-acetophenone derivatives with aldehydes under acidic or basic conditions . Stiripentol metabolite synthesis (as referenced for this compound) involves multi-step protocols, including ketone functionalization and protection/deprotection of hydroxyl and methoxy groups . Characterization of intermediates via HPLC or TLC ensures purity before final purification by column chromatography .

Q. How is the structural identity of this compound confirmed?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR : ¹H and ¹³C NMR identify the phenolic hydroxyl (δ ~9.5 ppm), methoxy group (δ ~3.8 ppm), and α,β-unsaturated ketone (C=O stretch at ~1700 cm⁻¹ in IR) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₄H₁₈O₃) and fragments such as [M-H]⁻ at m/z 233.1 .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .

Q. What purification techniques are optimal for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane) to separate polar and non-polar impurities .
  • Recrystallization : Ethanol or methanol solvents yield high-purity crystals, monitored by melting point analysis .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >98% purity for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological activity?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated ketone moiety is reactive toward nucleophilic addition .
  • Molecular Docking : Screens interactions with targets like cyclooxygenase-2 (COX-2) or NADPH oxidase, leveraging structural analogs from natural diarylheptanoids .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting low solubility due to phenolic groups, necessitating prodrug strategies .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Discrepancies in antioxidant or anti-inflammatory activity may arise from:

  • Assay Conditions : Buffer pH (e.g., sodium acetate at pH 4.6 vs. phosphate at pH 7.4) affects phenolic group ionization and redox potential .
  • Cell Models : Primary cells vs. immortalized lines (e.g., RAW 264.7 macrophages) exhibit varying metabolic rates, altering IC₅₀ values .
  • Standardization : Normalize data to positive controls (e.g., quercetin for antioxidant assays) and validate via multiple methods (DPPH, FRAP) .

Q. How is the compound’s stability evaluated under different storage conditions?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C for crystalline forms) .
  • Accelerated Stability Studies : Store at -20°C (long-term) vs. 25°C (short-term) with periodic HPLC checks for degradation products like demethylated analogs .
  • Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended .

Q. What role does this compound play in natural product biosynthesis?

As a diarylheptanoid analog, it is hypothesized to derive from phenylpropanoid pathways. Key steps include:

  • Phenylalanine Ammonia-Lyase (PAL) : Generates cinnamic acid precursors.
  • Polyketide Synthases (PKS) : Extend the carbon chain, forming the heptenone backbone .
  • O-Methyltransferases (OMTs) : Introduce methoxy groups, as seen in Curcuma longa derivatives .

Q. How can chiral centers or stereoisomers be analyzed?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to resolve enantiomers .
  • Circular Dichroism (CD) : Detects Cotton effects at 220–250 nm for ketone n→π* transitions .
  • Stereochemical Assignment : NOESY NMR correlations or X-ray anomalous scattering (e.g., SHELXD) .

Methodological Notes

  • Contradictions in Spectral Data : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve signal overlaps .
  • Synthetic Byproducts : Monitor for aldol adducts or Michael addition products using LC-MS .
  • Biological Assay Optimization : Pre-incubate with ascorbic acid to prevent oxidation in cell-free systems .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one

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